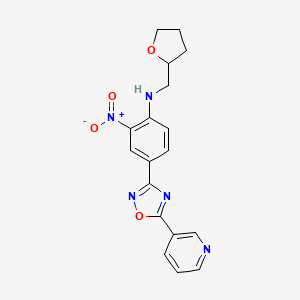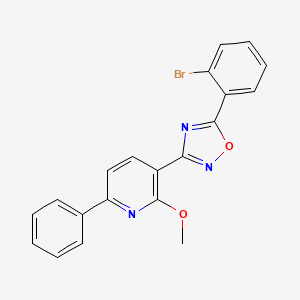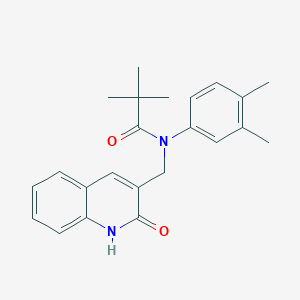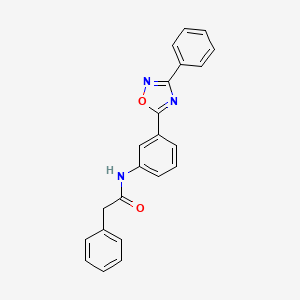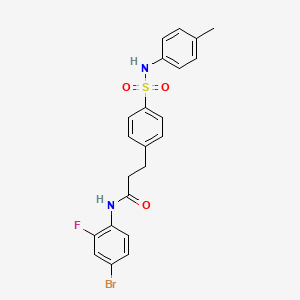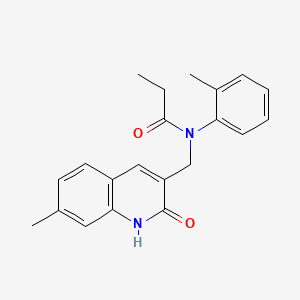
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(o-tolyl)propionamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(o-tolyl)propionamide, also known as CQTP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential as a therapeutic agent. CQTP belongs to the class of quinoline derivatives and has been found to possess various biological properties.
Mechanism of Action
The mechanism of action of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(o-tolyl)propionamide is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and cancer growth. This compound has been found to inhibit the activity of NF-κB, a transcription factor that plays a crucial role in inflammation and cancer. Additionally, this compound has been found to inhibit the activity of COX-2, an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. Studies have shown that it can reduce the levels of inflammatory mediators such as TNF-α, IL-6, and IL-1β. Additionally, this compound has been found to reduce the levels of oxidative stress markers such as malondialdehyde and increase the levels of antioxidant enzymes such as superoxide dismutase and catalase. This compound has also been found to reduce the levels of liver enzymes such as ALT and AST, indicating its protective effect on the liver.
Advantages and Limitations for Lab Experiments
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(o-tolyl)propionamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its biological properties make it an attractive candidate for studying various diseases. However, this compound has some limitations as well. Its low solubility in water can make it challenging to work with in aqueous solutions. Additionally, its potential toxicity and side effects need to be carefully evaluated before using it in in vivo studies.
Future Directions
There are several future directions for research on N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(o-tolyl)propionamide. One possible direction is to study its potential as a therapeutic agent in various cancers. Additionally, further studies are needed to understand the mechanism of action of this compound and its effects on different signaling pathways. Furthermore, the development of more efficient synthesis methods and the evaluation of its toxicity and side effects are also important areas of research. Overall, this compound has significant potential as a therapeutic agent, and further research is needed to fully understand its biological properties and potential applications.
Synthesis Methods
The synthesis of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(o-tolyl)propionamide involves the condensation of 2-hydroxy-7-methylquinoline-3-carbaldehyde and o-toluidine in the presence of propionic anhydride. The reaction is carried out under reflux conditions, and the resulting product is purified using column chromatography. The yield of this compound obtained through this method is reported to be around 60%.
Scientific Research Applications
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(o-tolyl)propionamide has been extensively studied for its potential as a therapeutic agent in various diseases. It has been found to possess anti-inflammatory, antioxidant, and anticancer properties. Studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis. Additionally, this compound has been found to have a protective effect on the liver and can reduce the damage caused by oxidative stress.
properties
IUPAC Name |
N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(2-methylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2/c1-4-20(24)23(19-8-6-5-7-15(19)3)13-17-12-16-10-9-14(2)11-18(16)22-21(17)25/h5-12H,4,13H2,1-3H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBZYWGTXYGKMJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N(CC1=CC2=C(C=C(C=C2)C)NC1=O)C3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[4-(Ethylsulfamoyl)phenyl]propanamide](/img/structure/B7704344.png)
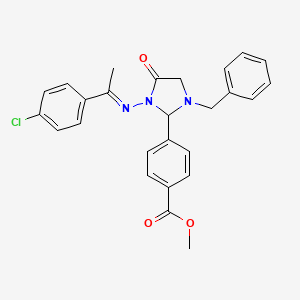
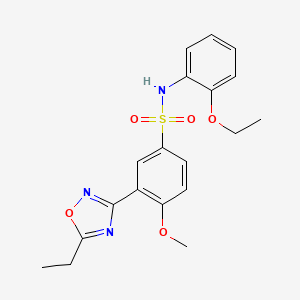

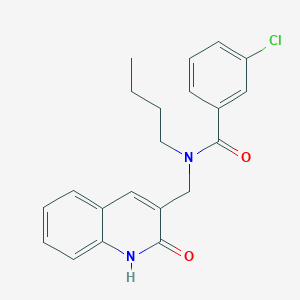
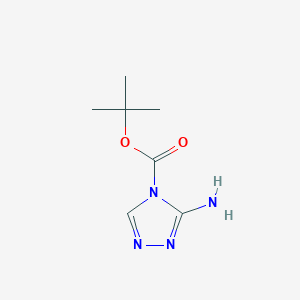
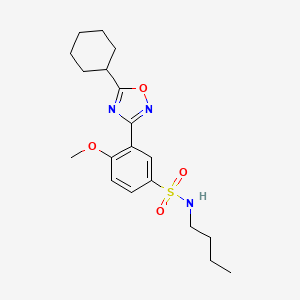

![8-bromo-N-(3-isopropoxypropyl)-6-oxo-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B7704414.png)
